4-Hydrazinylisoquinoline
Description
4-Hydrazinylisoquinoline is a heterocyclic compound featuring an isoquinoline backbone substituted with a hydrazinyl (-NH-NH₂) group at the 4-position. These compounds are often intermediates in the development of antimalarial, anticancer, or antimicrobial agents due to their ability to interact with biological targets via hydrogen bonding and π-stacking interactions .
Properties
CAS No. |
15330-50-4 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.192 |
IUPAC Name |
isoquinolin-4-ylhydrazine |
InChI |
InChI=1S/C9H9N3/c10-12-9-6-11-5-7-3-1-2-4-8(7)9/h1-6,12H,10H2 |
InChI Key |
BGLPYJBGGLPOCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NC=C2NN |
Synonyms |
Isoquinoline, 4-hydrazino- (8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazinyl-Substituted Quinoline Derivatives
- 7-Chloro-4-hydrazinylquinoline (): Structure: Features a chlorine substituent at the 7-position and hydrazinyl at the 4-position. Reactivity: Reacts with heteroaromatic aldehydes to form hydrazone derivatives (e.g., compounds 4a–f), demonstrating the hydrazinyl group’s nucleophilic character . Applications: Potential antimalarial activity, analogous to chloroquine derivatives.
- 4-Hydrazino-6-methoxy-2-methylquinoline (): Structure: Methoxy and methyl groups at the 6- and 2-positions, respectively. Key Differences: Electron-donating methoxy groups enhance solubility compared to halogenated analogs.
Amino- and Hydroxy-Substituted Isoquinolines
- 4-Aminoquinoline Derivatives (): Example: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (). Comparison: Amino groups (-NH₂) are less nucleophilic than hydrazinyl (-NH-NH₂), reducing reactivity toward carbonyl compounds. However, amino derivatives are more stable under physiological conditions .
- 4-Hydroxyquinoline (): Structure: Hydroxyl group at the 4-position. Key Differences: Hydroxy groups participate in hydrogen bonding and metal chelation, making these compounds useful in analytical chemistry (e.g., fluorescence sensors) rather than direct drug candidates .
Thiazole- and Sulfonyl-Modified Isoquinolines
- 4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline (): Structure: Thiazole ring at the 2-position.
- 5-(1,4-Diazepan-1-ylsulfonyl)-4-methylisoquinoline (): Structure: Sulfonyl and diazepane substituents. Key Differences: Sulfonyl groups improve metabolic stability but may reduce membrane permeability compared to hydrazinyl derivatives .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
*Estimated based on analogs.
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